1,3-Dimethylcyclohexane

Catalog No.
S772817
CAS No.
591-21-9
M.F
C8H16
M. Wt
112.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylcyclohexane

CAS Number

591-21-9

Product Name

1,3-Dimethylcyclohexane

IUPAC Name

1,3-dimethylcyclohexane

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3

InChI Key

SGVUHPSBDNVHKL-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)C

Canonical SMILES

CC1CCCC(C1)C

Solvent:

Due to its non-polar nature and relatively high boiling point (around 126 °C) [], 1,3-dimethylcyclohexane can be used as a solvent in various scientific experiments. It is often employed in organic chemistry for reactions involving nonpolar or weakly polar substances []. Additionally, its low solubility in water minimizes potential interference with aqueous solutions used in biological research [].

Reference compound:

1,3-Dimethylcyclohexane can serve as a reference compound in various analytical techniques, such as chromatography and spectroscopy. Its well-defined structure and properties allow researchers to compare the behavior of other unknown compounds in these analyses [].

Model system:

The molecule's relatively simple structure and well-understood properties make it a valuable model system for studying various scientific concepts. For example, researchers have used 1,3-dimethylcyclohexane to investigate the dynamics of molecular motion in liquids [], the behavior of guest molecules within confined spaces [], and the development of new catalysts for chemical reactions [].

1,3-Dimethylcyclohexane is a cyclic hydrocarbon with the molecular formula C8H16C_8H_{16}. It consists of a cyclohexane ring with two methyl groups attached to the first and third carbon atoms. The compound exists in two stereoisomeric forms: cis and trans. In the cis configuration, the methyl groups are on the same side of the cyclohexane ring, while in the trans configuration, they are on opposite sides. The cis isomer is typically more stable due to reduced steric hindrance between the methyl groups when they are positioned adjacent to each other on the same side of the ring .

Due to its unique structure that enhances reaction rates and selectivity .
  • Fuel Additive: The compound is utilized in fuel formulations to improve combustion efficiency and reduce emissions .
  • Material Science: It acts as a building block for polymers and resins, contributing to materials with enhanced mechanical strength and thermal stability .
  • Pharmaceuticals: Its role as a solvent in drug synthesis and purification processes makes it valuable in pharmaceutical formulations .
  • Research into the biological activity of 1,3-dimethylcyclohexane is limited, but it has been noted for its potential effects on human health. Like many hydrocarbons, it is classified as a flammable substance and can cause skin irritation upon contact. Additionally, inhalation of vapors may lead to respiratory issues . Its structural properties may also influence its interaction with biological membranes and enzymes, although specific studies are sparse.

    1,3-Dimethylcyclohexane can be synthesized through several methods:

    • Alkylation of Cyclohexane: By reacting cyclohexane with methyl iodide in the presence of a strong base such as sodium hydride, 1,3-dimethylcyclohexane can be produced.
    • Diels-Alder Reaction: This method involves using cyclopentadiene and methyl acrylate to yield 1,3-dimethylcyclohexane upon subsequent hydrogenation.
    • Isomerization: Under certain catalytic conditions, dimethylcyclohexanes can interconvert between their cis and trans forms.

    Interaction studies involving 1,3-dimethylcyclohexane focus primarily on its chemical reactivity rather than biological interactions. Its behavior in reactions with halogens illustrates its reactivity profile. Furthermore, studies indicate that it may interact with various catalysts during chemical transformations, enhancing reaction pathways and efficiencies .

    Several compounds share structural similarities with 1,3-dimethylcyclohexane. Here are some notable comparisons:

    Compound NameStructure TypeUnique Features
    CyclohexaneCyclic HydrocarbonBaseline structure without substituents
    1,2-DimethylcyclohexaneCyclic HydrocarbonMethyl groups on adjacent carbons
    1,4-DimethylcyclohexaneCyclic HydrocarbonMethyl groups on opposite sides
    EthylcyclopentaneCyclic HydrocarbonContains an ethyl group instead of two methyl groups
    MethylcyclopentaneCyclic HydrocarbonContains only one methyl group

    The uniqueness of 1,3-dimethylcyclohexane lies in its specific arrangement of substituents on the cyclohexane ring, which affects its stability and reactivity compared to other dimethyl derivatives. The cis configuration provides distinct steric interactions that differentiate it from both trans isomers and other similar cyclic hydrocarbons.

    XLogP3

    3.8

    Boiling Point

    122.36666666666699 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (91.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H304 (10.2%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
    H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H411 (12.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    20.11 mmHg

    Pictograms

    Health Hazard Environmental Hazard Flammable Irritant

    Flammable;Irritant;Health Hazard;Environmental Hazard

    Other CAS

    591-21-9

    Dates

    Modify: 2023-08-15

    Explore Compound Types